![molecular formula C10H6BrClFNO2 B6187236 methyl 6-bromo-5-chloro-4-fluoro-1H-indole-2-carboxylate CAS No. 2648966-02-1](/img/no-structure.png)
methyl 6-bromo-5-chloro-4-fluoro-1H-indole-2-carboxylate
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Overview
Description
Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have various biologically vital properties . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
Synthesis Analysis
The synthesis of indole derivatives has been a subject of interest for many researchers. For instance, the reaction of 7-bromo-4-(bromomethyl)-2-methylindole with NaOMe provided 7-bromo-4-(methoxymethyl)-2-methylindole in good yields .Molecular Structure Analysis
Indoles have a benzopyrrole structure, which contains a benzenoid nucleus and has 10 π-electrons (two from lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature .Chemical Reactions Analysis
Indole derivatives undergo various chemical reactions. For example, 6-Bromoindole undergoes palladium-catalyzed reaction with 2-(4-fluorophenyl)ethylpiperazine to afford the carbonylation products .Physical And Chemical Properties Analysis
The physical and chemical properties of indole derivatives can vary greatly depending on their specific structure. For example, they are generally crystalline and colorless in nature with specific odors .Mechanism of Action
Safety and Hazards
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 6-bromo-5-chloro-4-fluoro-1H-indole-2-carboxylate involves the bromination, chlorination, and fluorination of 1H-indole-2-carboxylic acid followed by esterification with methanol.", "Starting Materials": [ "1H-indole-2-carboxylic acid", "Bromine", "Hydrochloric acid", "Sodium fluoride", "Methanol", "Thionyl chloride", "Dimethylformamide", "Triethylamine" ], "Reaction": [ "1. Bromination: 1H-indole-2-carboxylic acid is dissolved in thionyl chloride and refluxed with bromine to yield methyl 6-bromo-1H-indole-2-carboxylate.", "2. Chlorination: Methyl 6-bromo-1H-indole-2-carboxylate is dissolved in hydrochloric acid and refluxed with sodium nitrite and hydrochloric acid to yield methyl 6-bromo-5-chloro-1H-indole-2-carboxylic acid.", "3. Fluorination: Methyl 6-bromo-5-chloro-1H-indole-2-carboxylic acid is dissolved in dimethylformamide and treated with sodium fluoride and triethylamine to yield methyl 6-bromo-5-chloro-4-fluoro-1H-indole-2-carboxylic acid.", "4. Esterification: Methyl 6-bromo-5-chloro-4-fluoro-1H-indole-2-carboxylic acid is dissolved in methanol and treated with sulfuric acid to yield methyl 6-bromo-5-chloro-4-fluoro-1H-indole-2-carboxylate." ] } | |
CAS RN |
2648966-02-1 |
Molecular Formula |
C10H6BrClFNO2 |
Molecular Weight |
306.5 |
Purity |
95 |
Origin of Product |
United States |
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